molecular formula C17H17NO4 B2464738 N-(4-acetylphenyl)-2,3-dimethoxybenzamide CAS No. 922662-18-8

N-(4-acetylphenyl)-2,3-dimethoxybenzamide

Cat. No. B2464738
CAS RN: 922662-18-8
M. Wt: 299.326
InChI Key: OEGZTEHHVDNCSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . Another study reported the synthesis of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinoselenoic amide .

Scientific Research Applications

Anticonvulsant Research

N-(4-acetylphenyl)-2,3-dimethoxybenzamide and its derivatives have been explored for their anticonvulsant properties. The exploration into the anticonvulsant activities of N-(substituted)-4-aminobenzamides, for instance, has led to the identification of several compounds with potential therapeutic applications against epilepsy and seizures. Studies have focused on the synthesis of analogues to limit metabolic inactivation and improve efficacy, showing promise in preclinical models for the treatment of seizure disorders (Afolabi & Okolie, 2013).

Synthetic Chemistry and Drug Development

The compound and its related structures have been involved in synthetic chemistry research, aiming at the development of new synthetic pathways and drug development. Investigations into reactions of ortho-manganated aryl-ketones with alkynes have provided new methods for synthesizing inden-1-ols and indenones, showcasing the compound's utility in creating complex organic structures (Robinson, Main, & Nicholson, 1989).

Molecular Structure and Interaction Studies

Research into the molecular structure and intermolecular interactions of this compound derivatives has provided insights into the influence of these interactions on molecular geometry and pharmacological properties. Studies employing crystallography and computational modeling have helped elucidate the structural basis for the biological activities of these compounds, contributing to the design of molecules with improved therapeutic profiles (Karabulut et al., 2014).

Anti-ulcer Research

The derivatives of this compound have been studied for their potential anti-ulcer effects. Synthesis and evaluation of novel compounds have identified several with significant activity in experimental models of gastric and duodenal ulcers. These studies highlight the compound's role in developing new therapeutic agents for treating peptic ulcer disease, showcasing its potential to influence both gastric aggressive and defensive factors (Asano et al., 1990).

properties

IUPAC Name

N-(4-acetylphenyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11(19)12-7-9-13(10-8-12)18-17(20)14-5-4-6-15(21-2)16(14)22-3/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGZTEHHVDNCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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